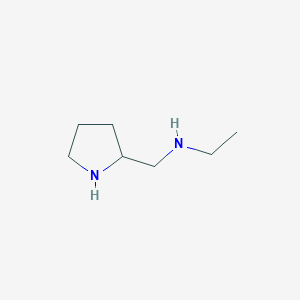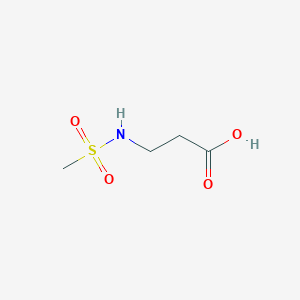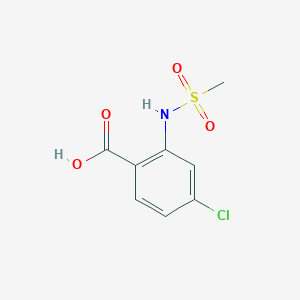
Ethyl-pyrrolidin-2-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-pyrrolidin-2-ylmethyl-amine, also known as EPT, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid pyrrolidine and has a structure composed of a five-membered ring with two nitrogen atoms and an alkyl chain. EPT has been studied for its ability to act as a neurotransmitter, as well as its potential to be used as a reagent in chemical synthesis.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a core structure related to ethyl-pyrrolidin-2-ylmethyl-amine, is a versatile scaffold in drug discovery. The pyrrolidine ring is utilized extensively by medicinal chemists due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage. This structural feature has led to the development of bioactive molecules with target selectivity, including various derivatives with significant biological profiles. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can lead to diverse biological activities, highlighting the ring's significance in designing new compounds for therapeutic use (Li Petri et al., 2021).
Biogenic Amines and Nitrosamine Formation
Ethyl-pyrrolidin-2-ylmethyl-amine belongs to the class of biogenic amines, which are crucial in food safety and quality determination. The study of biogenic amines, such as putrescine and cadaverine, has implications in understanding food spoilage and the potential formation of nitrosamines, which are carcinogenic compounds. The interaction of biogenic amines in the formation of nitrosamines, such as nitrosopiperidine and nitrosopyrrolidine, underlines the importance of these amines in food chemistry and toxicology. Understanding these relationships can aid in elucidating the mechanisms of foodborne intoxications and ensuring the safety of food products (Bulushi et al., 2009).
Therapeutic Potential and Biological Activities
The research on pyrrolidine and its derivatives encompasses various fields, including the development of analgesics with reduced adverse effects. For instance, Oliceridine is a novel mu-opioid receptor agonist, highlighting the therapeutic potential of compounds that selectively activate specific signaling pathways. Such advancements suggest that structural analogs of ethyl-pyrrolidin-2-ylmethyl-amine could be explored for their analgesic benefits while limiting related adverse effects, showcasing the broader implications of pyrrolidine derivatives in medicinal chemistry (Urits et al., 2019).
Environmental and Health Implications
Further, the study of amine-functionalized sorbents in the removal of persistent and toxic substances, such as PFAS, from water supplies demonstrates the environmental significance of amine derivatives. This research provides insight into developing new materials for environmental remediation, emphasizing the critical role of amines in addressing contemporary environmental challenges (Ateia et al., 2019).
Propiedades
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMBVAAVPXDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562879 |
Source


|
| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)ethanamine | |
CAS RN |
129231-12-5 |
Source


|
| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)


![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)